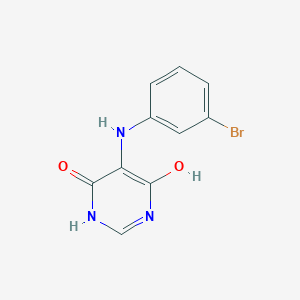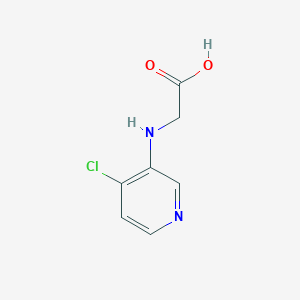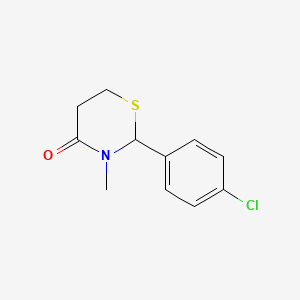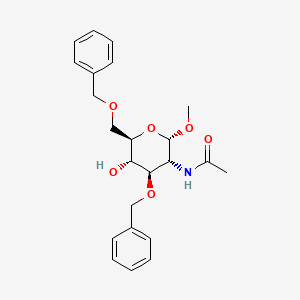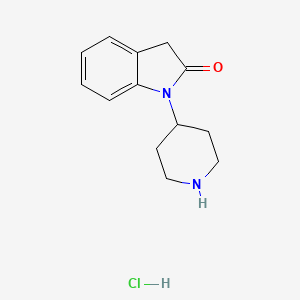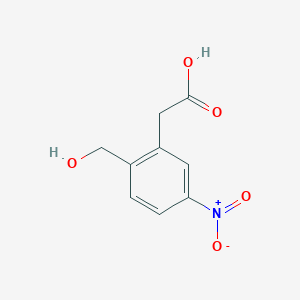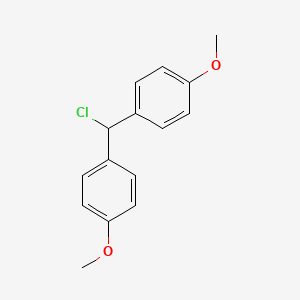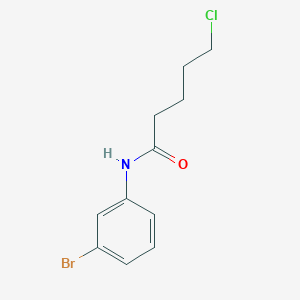
N-(3-Bromophenyl)-5-chloropentanamide
概要
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .科学的研究の応用
Antifungal Properties
N-(3-Bromophenyl)-5-chloropentanamide and its derivatives have shown promising results in antifungal research. For example, a study by Buchta et al. (2004) examined 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones for their activity against strains of yeast and Aspergillus species. These compounds demonstrated significant in vitro activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates. The 4-bromophenyl derivative was notably effective against most species tested.
Potential in Insecticide and Herbicide Development
The structural analogs of N-(3-Bromophenyl)-5-chloropentanamide have been explored for their use as herbicides, pesticides, or fungicides. A study conducted by Jethmalani et al. (1996) on N-(4-bromophenyl)-5,6-dichloronicotinamide and related compounds revealed their potential as biologically important agents in these fields.
Biomedical Applications
Research has shown that derivatives of N-(3-Bromophenyl)-5-chloropentanamide have potential in various biomedical applications. For example, Ryzhkova et al. (2020) reported on the synthesis of a new compound that showed promise for the regulation of inflammatory diseases. The study highlighted the importance of this compound for potential therapeutic applications.
Antipathogenic Activity
Compounds structurally related to N-(3-Bromophenyl)-5-chloropentanamide have demonstrated antipathogenic properties. Limban et al. (2011) synthesized a range of acylthioureas and tested them for interaction with bacterial cells. The study found significant activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting these derivatives could be developed as novel antimicrobial agents.
Anticancer Activities
A novel bromophenol derivative, closely related to N-(3-Bromophenyl)-5-chloropentanamide, was found to have anticancer activities. Guo et al. (2018) synthesized a compound that showed significant effects against human lung cancer cell lines, including inducing apoptosis and cell cycle arrest, mediated through the PI3K/Akt and MAPK signaling pathways.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-bromophenyl)-5-chloropentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-9-4-3-5-10(8-9)14-11(15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBSJMMDTUMTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462055 | |
| Record name | N-(3-Bromophenyl)-5-chloropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-5-chloropentanamide | |
CAS RN |
848170-46-7 | |
| Record name | N-(3-Bromophenyl)-5-chloropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-[2-Chloroethoxy]ethoxy)tetrahydropyran](/img/structure/B1624553.png)
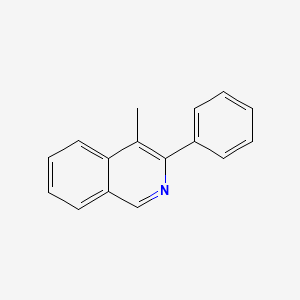
![2-[(4-Hydroxyphenyl)thio]propanoic acid ehtyl ester](/img/structure/B1624555.png)
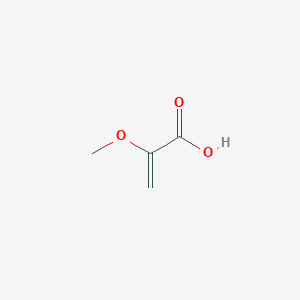
![3,4-dihydro-2H-benzo[c]azepine-1,5-dione](/img/structure/B1624559.png)
